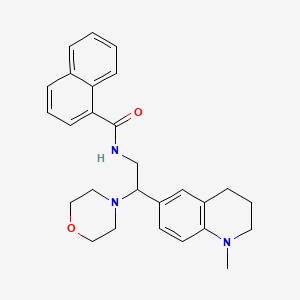![molecular formula C9H15ClN2O2S B2851562 N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride CAS No. 886843-13-6](/img/structure/B2851562.png)
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . The presence of the aminomethyl group may enhance the compound’s ability to bind to bacterial enzymes, potentially increasing its effectiveness against certain strains of bacteria.
Anti-inflammatory Properties
Sulfonamide derivatives have been shown to possess anti-inflammatory properties. They can inhibit the release of inflammatory mediators and cytokines, which makes them candidates for the treatment of chronic inflammatory diseases .
Antitumor Applications
Some sulfonamides exhibit antitumor activity by inhibiting carbonic anhydrases, enzymes that are overexpressed in several types of cancer cells. By targeting these enzymes, sulfonamide derivatives can disrupt the pH regulation in tumor cells, leading to their death .
Protease Inhibition
The compound’s structure suggests it could act as a protease inhibitor. Proteases are enzymes that break down proteins and peptides, and their inhibition is a key therapeutic strategy in treating various diseases, including HIV/AIDS and hypertension .
Drug Development
Due to its structural similarity to other pharmacologically active sulfonamides, this compound could serve as a precursor or intermediate in the synthesis of a wide range of drugs. Its chemical properties allow for further modifications, which can lead to the development of new medications .
Chemical Research
In chemical research, this compound can be used to study the properties and reactivity of sulfonamide groups. It can also be utilized in the synthesis of more complex organic molecules, serving as a building block in organic chemistry .
Material Science
The sulfonamide group is known to impart stability and enhance the binding properties of materials. This compound could be explored for its potential applications in creating new materials with improved characteristics .
Analytical Chemistry
As a compound with a unique structure, it can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Safety and Hazards
The compound is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . There are several precautionary statements associated with this compound, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSAHNJTBGVTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

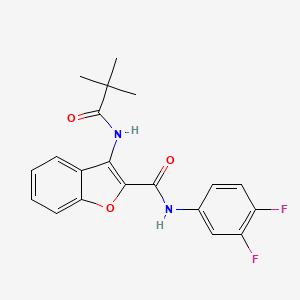

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)
![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

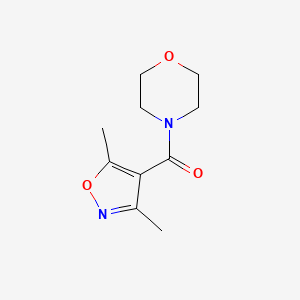
![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)
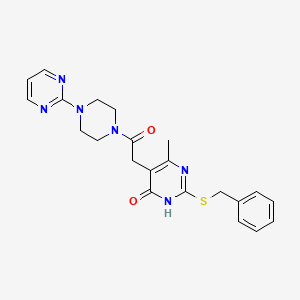

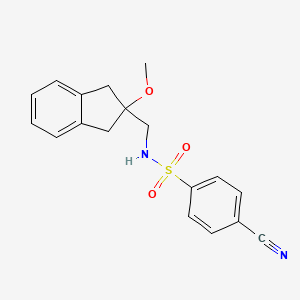
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)
![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)
